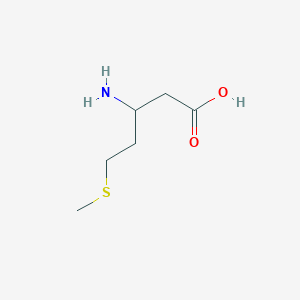

Ácido 3-amino-5-metilsulfanilpentanoico

Descripción general

Descripción

3-Amino-5-methylsulfanylpentanoic acid is an organonitrogen and organooxygen compound with the molecular formula C6H13NO2S. It is a derivative of β-amino acids and is characterized by the presence of an amino group, a carboxyl group, and a methylsulfanyl group attached to a pentanoic acid backbone .

Aplicaciones Científicas De Investigación

3-Amino-5-methylsulfanylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methylsulfanylpentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-aminopentanoic acid and methylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In industrial settings, the production of 3-amino-5-methylsulfanylpentanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-5-methylsulfanylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Mecanismo De Acción

The mechanism of action of 3-amino-5-methylsulfanylpentanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of biomolecules.

Comparación Con Compuestos Similares

3-Aminopentanoic Acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

5-Methylsulfanylpentanoic Acid: Lacks the amino group, limiting its applications in biological systems.

Uniqueness: 3-Amino-5-methylsulfanylpentanoic acid is unique due to the presence of both the amino and methylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Actividad Biológica

3-Amino-5-methylsulfanylpentanoic acid (often abbreviated as 3A5MI) is a compound of significant interest due to its biological activities and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores the biological activity of 3A5MI, focusing on its metabolic pathways, degradation capabilities, and potential therapeutic uses, supported by data tables and relevant case studies.

3-Amino-5-methylsulfanylpentanoic acid is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃N₁O₂S |

| Molecular Weight | 157.24 g/mol |

| Solubility | Moderately soluble in water |

| Log P | 3.39 |

Metabolism and Degradation

Recent studies have shown that specific bacterial strains can utilize 3A5MI as a sole carbon and nitrogen source. For instance, Nocardioides sp. N39 was isolated and demonstrated the ability to degrade 3A5MI effectively. The degradation process was influenced by the initial concentration of 3A5MI, with notable findings:

- At an initial concentration of 165.33 mg/L , approximately 84.51% of 3A5MI was degraded over 168 hours .

- Higher concentrations (e.g., 428.31 mg/L ) resulted in only 42.80% degradation, indicating a concentration-dependent catabolic rate .

This suggests that while N39 can metabolize 3A5MI, higher concentrations may inhibit growth and degradation efficiency.

Pharmacological Potential

The compound's structure suggests potential pharmacological activities, particularly as a precursor for synthesizing biologically active derivatives. Preliminary investigations indicate that it may exhibit:

- Antifungal properties : Research has explored the synthesis of conjugate-based antifungal prodrugs involving similar compounds, hinting at possible applications in antifungal therapies .

- CYP Enzyme Inhibition : Data from PubChem indicates that 3A5MI acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP3A4), which are crucial in drug metabolism . This inhibition could have implications for drug interactions and therapeutic efficacy.

Case Study 1: Environmental Impact

In an environmental microbiology study, the degradation capabilities of Nocardioides sp. N39 were assessed to understand the ecological role of 3A5MI in contaminated environments. The findings highlighted the strain's potential for bioremediation applications, showcasing how microbial metabolism can be harnessed to mitigate pollution from amino acid derivatives .

Case Study 2: Therapeutic Applications

Another study investigated the potential therapeutic applications of compounds related to 3A5MI in treating fungal infections. The research focused on developing prodrugs that enhance bioavailability and efficacy against resistant fungal strains, demonstrating how structural modifications can lead to improved pharmacological profiles .

Propiedades

IUPAC Name |

3-amino-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNCDVONVDGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399589 | |

| Record name | DL-beta-Homomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158570-14-0 | |

| Record name | DL-beta-Homomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.